molecular formula C18H17N3OS B11109985 N'-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11109985
M. Wt: 323.4 g/mol
InChI Key: HUDHTZFASBHNEV-RGVLZGJSSA-N
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Description

N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a thiophene ring, a naphthalene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or naphthalene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thiophene or naphthalene derivatives.

Scientific Research Applications

N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Furyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
  • N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(phenyl)amino]acetohydrazide
  • N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(pyridin-2-YL)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-Methylthiophen-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of both thiophene and naphthalene rings, which impart distinct electronic and steric properties

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C18H17N3OS/c1-13-8-9-23-17(13)11-20-21-18(22)12-19-16-7-6-14-4-2-3-5-15(14)10-16/h2-11,19H,12H2,1H3,(H,21,22)/b20-11+

InChI Key

HUDHTZFASBHNEV-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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